GM-90257

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

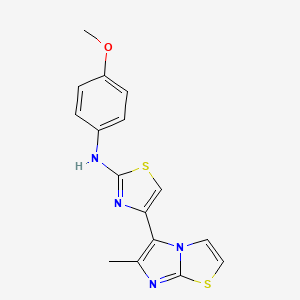

C16H14N4OS2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C16H14N4OS2/c1-10-14(20-7-8-22-16(20)17-10)13-9-23-15(19-13)18-11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H,18,19) |

InChI Key |

YYYAGFCFCHCRAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Interface: A Technical Guide to the GM-90257 Binding Site on α-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM-90257 is a novel small molecule inhibitor of microtubule acetylation with demonstrated anti-cancer properties, particularly against triple-negative breast cancer.[1][2] Its mechanism of action involves the direct binding to α-tubulin, which sterically hinders the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate residue, Lysine 40 (K40), located within the microtubule lumen.[1][3][4] This guide provides a comprehensive technical overview of the current understanding of the this compound binding site on α-tubulin, supported by available data and detailed experimental protocols. It is designed to equip researchers and drug development professionals with the necessary information to further investigate this promising therapeutic target.

Introduction to this compound and its Mechanism of Action

Microtubule dynamics are a cornerstone of cellular function, and their post-translational modifications, such as acetylation, are critical for regulating their stability and interaction with other proteins. Aberrant microtubule acetylation has been implicated in various pathologies, including cancer. This compound has emerged as a specific inhibitor of microtubule acetylation.[1][2][3] Unlike direct enzymatic inhibitors of αTAT1, this compound acts by binding to α-tubulin, thereby preventing the enzyme from accessing its target residue.[2][5] This mode of action has been shown to induce apoptosis and activate the JNK/AP-1 signaling pathway in cancer cells.[3][6][7]

The this compound Binding Site on α-Tubulin: A Computational Perspective

To date, the precise binding site of this compound on α-tubulin has been elucidated primarily through computational molecular docking simulations.[5] These in silico studies provide a valuable model for understanding the interaction at a molecular level.

Predicted Binding Locus and Key Interacting Residues

Molecular docking simulations predict that this compound binds to a specific cleft on the surface of α-tubulin.[5] The key interaction identified is a hydrogen bond formed between this compound and the amino acid residue Glutamine 85 (Gln85) of α-tubulin.[5] The binding is further stabilized by hydrophobic interactions with surrounding residues.[5]

It is crucial to note that this binding model is based on computational predictions and awaits experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, or site-directed mutagenesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to distinguish between computational predictions and experimental results.

| Parameter | Value | Method | Reference |

| Predicted Binding Affinity | -16.452 (arbitrary units) | Molecular Docking Simulation | [5] |

| Parameter | Concentration | Cell Line | Effect | Reference |

| IC50 (Colony Formation) | 500-1000 nM | MDA-MB-231 | Significant reduction in colony formation | [3] |

| Apoptosis Induction | 500 nM | MDA-MB-231 | Increased apoptosis | [3] |

| JNK Activation | 1 µM (24 h) | MDA-MB-231 | Induction of cell death | [3] |

Note: The IC50 value for colony formation reflects a cellular outcome and not a direct measure of binding affinity to α-tubulin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound and α-tubulin interaction.

Molecular Docking Simulation of this compound with α-Tubulin

This protocol outlines the general steps for performing a molecular docking simulation to predict the binding site of a small molecule on a protein.

Objective: To predict the binding pose and affinity of this compound to α-tubulin.

Materials:

-

3D structure of human α-tubulin (can be obtained from the Protein Data Bank, PDB).

-

3D structure of this compound (can be generated from its chemical structure).

-

Molecular docking software (e.g., AutoDock, GOLD, Schrödinger Suite).

-

High-performance computing resources.

Protocol:

-

Protein Preparation:

-

Download the crystal structure of α-tubulin from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding pocket or search space on the α-tubulin structure. This can be done by identifying known binding sites or by defining a grid box encompassing the entire protein surface.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

Minimize the energy of the ligand structure.

-

-

Docking Simulation:

-

Launch the docking software and input the prepared protein and ligand files.

-

Configure the docking parameters, including the search algorithm (e.g., Lamarckian genetic algorithm) and the number of docking runs.

-

Initiate the docking simulation.

-

-

Analysis of Results:

-

Analyze the different binding poses (conformations) of this compound within the α-tubulin binding site.

-

Rank the poses based on their predicted binding energies or docking scores.

-

Visualize the top-ranked binding pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and α-tubulin residues.

-

In Vitro Microtubule Polymerization Assay

This assay is used to determine if a compound affects the rate of microtubule polymerization.

Objective: To assess the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized tubulin protein (e.g., from bovine brain).

-

GTP solution.

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

-

This compound stock solution (in DMSO).

-

Paclitaxel (positive control for polymerization enhancement).

-

Nocodazole (positive control for polymerization inhibition).

-

96-well microplate.

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Protocol:

-

On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.

-

Add this compound, control compounds (paclitaxel, nocodazole), or vehicle (DMSO) to the respective wells.

-

Place the microplate in the plate reader pre-warmed to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the nucleation, elongation, and steady-state phases of microtubule polymerization.

Immunofluorescence Staining for Acetylated α-Tubulin

This protocol allows for the visualization and quantification of acetylated α-tubulin levels in cultured cells.

Objective: To determine the effect of this compound on the level of acetylated α-tubulin in cells.

Materials:

-

Cultured cells (e.g., MDA-MB-231).

-

This compound stock solution.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% Bovine Serum Albumin in PBS).

-

Primary antibody: mouse anti-acetylated α-tubulin antibody.

-

Secondary antibody: fluorescently-labeled anti-mouse IgG.

-

DAPI (for nuclear counterstaining).

-

Mounting medium.

-

Fluorescence microscope.

Protocol:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-acetylated α-tubulin antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of this compound.

Visualizing the Molecular Landscape and Cellular Consequences

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Future Directions and Unanswered Questions

The study of this compound's interaction with α-tubulin is an active area of research. Key unanswered questions that warrant further investigation include:

-

Experimental Validation of the Binding Site: Techniques such as X-ray crystallography or cryo-electron microscopy of the this compound/tubulin complex are needed to definitively confirm the binding site. Site-directed mutagenesis of the predicted interacting residues (e.g., Gln85) followed by binding assays would provide strong evidence for the predicted binding mode.

-

Quantitative Binding Affinity: Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), should be performed to determine the binding affinity (Kd) of this compound for α-tubulin.

-

Specificity and Off-Target Effects: A comprehensive profiling of this compound against a panel of other tubulin-binding agents and cellular kinases is necessary to fully understand its specificity and potential off-target effects.

Conclusion

This compound represents a promising new class of anti-cancer agents that function by modulating microtubule acetylation. While computational studies have provided a foundational model of its binding to α-tubulin, further experimental validation is critical for a complete understanding of its mechanism of action and for guiding future drug development efforts. This technical guide provides a summary of the current knowledge and a framework of experimental approaches to further elucidate the molecular details of this important interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GM-90257 in Preventing α-Tubulin Acetyltransferase 1 (αTAT1) Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM-90257 is a novel small-molecule inhibitor that demonstrates significant potential as an anticancer agent, particularly in triple-negative breast cancer (TNBC). Its mechanism of action centers on the inhibition of microtubule acetylation by preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate, α-tubulin. This technical guide provides an in-depth overview of the molecular interactions, cellular consequences, and preclinical efficacy of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Microtubule dynamics are critical for numerous cellular processes, including cell division, migration, and intracellular transport. The post-translational modification of tubulin, the primary component of microtubules, plays a crucial role in regulating these functions. One such modification, the acetylation of α-tubulin at lysine 40 (K40), is catalyzed by the enzyme α-tubulin acetyltransferase 1 (αTAT1). This modification is associated with stable microtubules and has been implicated in cancer progression.

This compound has emerged as a potent inhibitor of microtubule acetylation. Unlike direct enzymatic inhibitors, this compound acts by binding to α-tubulin, thereby sterically hindering the recruitment of αTAT1 to its target residue.[1][2] This mode of action leads to a reduction in acetylated α-tubulin levels, subsequently inducing cell cycle arrest, apoptosis, and the suppression of tumor growth. This guide will explore the core aspects of this compound's function, supported by experimental data and detailed methodologies.

Mechanism of Action: Preventing αTAT1 Recruitment

This compound functions as a competitive inhibitor for αTAT1 binding to microtubules.[3] Molecular docking studies have revealed that this compound directly binds to α-tubulin.[3] This binding event is thought to induce a conformational change in α-tubulin or physically obstruct the access of αTAT1 to the K40 residue located within the microtubule lumen. Consequently, the acetylation of α-tubulin is significantly reduced.

The prevention of αTAT1 recruitment by this compound initiates a cascade of downstream signaling events. A key pathway activated by the inhibition of microtubule acetylation is the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] This leads to the activation of the transcription factor AP-1, which in turn modulates the expression of genes involved in apoptosis and cell cycle regulation, such as the downregulation of the anti-apoptotic protein Bcl-2.[2]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells

| Parameter | This compound Concentration | Result | Reference |

| Colony Formation | 500 nM | Significant reduction in colony formation | [2] |

| 1000 nM | Further significant reduction in colony formation | [2] | |

| Apoptosis | 500 nM | Increased apoptosis | [2] |

| JNK Activation | 1 µM (24 h) | Induction of TNBC cell death through JNK activation | [2] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Parameter | Treatment | Result | Reference |

| Tumor Growth | 25 mg/kg; i.p.; every 2 days | Significant inhibition of tumor growth | [2][3] |

| Tumor Volume | 25 mg/kg; i.p.; 15 days | Markedly reduced final tumor volume | [3] |

| Tumor Weight | 25 mg/kg; i.p.; 15 days | Markedly reduced final tumor weight | [3] |

| Metastasis | 25 mg/kg; i.p.; every 2 days | Inhibition of metastasis | [2] |

| Survival | 25 mg/kg; i.p.; every 2 days | Prolonged survival of mice | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the study of this compound.

Anchorage-Independent Growth Assay

This assay assesses the ability of cells to grow in a semisolid medium, a hallmark of transformation.

Materials:

-

Base agar (0.6% in appropriate cell culture medium)

-

Top agar (0.3% in appropriate cell culture medium)

-

MDA-MB-231 cells

-

This compound (various concentrations)

-

6-well plates

-

Sterile PBS

Procedure:

-

Prepare the base agar layer by adding 2 ml of 0.6% agar to each well of a 6-well plate. Allow it to solidify at room temperature.

-

Trypsinize and count MDA-MB-231 cells.

-

Resuspend cells in culture medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Mix the cell suspension with 0.3% top agar at a 1:1 ratio to achieve a final cell density of 8,000 cells per well.

-

Carefully layer 1.5 ml of the cell-containing top agar onto the solidified base agar.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Feed the cells every 2-3 days by adding 100 µl of medium containing the respective concentrations of this compound.

-

After the incubation period, stain the colonies with 0.005% crystal violet and count them using a microscope.

Immunofluorescence for αTAT1 and α-tubulin Co-localization

This protocol is designed to visualize the effect of this compound on the recruitment of αTAT1 to microtubules.

Materials:

-

MDA-MB-231 cells

-

Glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-αTAT1 and anti-α-tubulin

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Seed MDA-MB-231 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 500 nM) or vehicle control for the desired time (e.g., 24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-αTAT1 and anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize using a fluorescence or confocal microscope.

In Vivo Breast Cancer Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Female NOD/SCID mice (6-8 weeks old)

-

MDA-MB-231 cells

-

Matrigel

-

This compound (25 mg/kg)

-

Vehicle control (e.g., DMSO in saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/ml.

-

Inject 100 µl of the cell suspension (1 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every two days.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 15 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for acetylated α-tubulin and Ki-67).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental and logical processes described in this guide.

Conclusion

This compound represents a promising therapeutic agent that targets a key post-translational modification in cancer cells. By preventing the recruitment of αTAT1 to α-tubulin, this compound effectively inhibits microtubule acetylation, leading to cell death and tumor growth inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in advancing the study and clinical application of this novel compound. Further investigation into the broader applications of this compound in other cancer types and its potential for combination therapies is warranted.

References

- 1. old-molcells.inforang.com [old-molcells.inforang.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GM-90257: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM-90257 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the core mechanism by which this compound induces apoptosis in cancer cells. The information presented herein is a synthesis of preclinical data, intended to inform further research and development efforts. This document details the molecular target of this compound, the signaling pathways it modulates, and its effects on cancer cell viability, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound functions as a potent inhibitor of microtubule acetylation.[1][2] It directly binds to α-tubulin, preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue.[1][2] This inhibition of microtubule acetylation disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptosis.[1][3] The pro-apoptotic activity of this compound is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5]

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound in cancer cells.

Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Triple-Negative Breast Cancer Cells

| Parameter | Concentration | Effect | Reference |

| IC50 | Not explicitly reported | Potent anti-proliferative activity | [1][2] |

| Anchorage-Independent Growth | 500 nM - 1000 nM | Significant reduction in colony formation | [1][2] |

| Apoptosis | 500 nM | Increased apoptotic cell death | [1][2] |

| JNK Activation | 1 µM | Induction of TNBC cell death via JNK activation | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| NOD/SCID Mice with MDA-MB-231 Xenografts | 25 mg/kg (intraperitoneal) | Significant inhibition of tumor growth | [6] |

Table 3: Key Molecular Effects of this compound in MDA-MB-231 Cells

| Molecular Target | Treatment | Effect | Reference |

| Bcl-2 | 500 nM | Downregulation | [1][2] |

| PARP | 500 nM | Cleavage (Activation) | [1][2] |

| Phosphorylated c-Jun | 1 µM (24h) | Increased levels | [2][4] |

| c-Fos | 1 µM (24h) | Increased levels | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anchorage-Independent Growth Assay

This assay assesses the ability of cancer cells to proliferate in an environment that does not provide a solid substrate for attachment, a hallmark of malignant transformation.

-

Cell Line: MDA-MB-231

-

Treatment: this compound (500 nM and 1000 nM)

-

Protocol:

-

Prepare a base layer of 0.6% agar in a 6-well plate and allow it to solidify.

-

Resuspend MDA-MB-231 cells in a 0.3% agar solution containing either DMSO (vehicle control) or this compound at the indicated concentrations.

-

Overlay the cell suspension onto the solidified base layer.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3 weeks.

-

Stain the colonies with crystal violet and count them using an imaging system.

-

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Line: MDA-MB-231

-

Treatment: this compound (500 nM)

-

Protocol:

-

Seed MDA-MB-231 cells and treat with either DMSO or 500 nM this compound for the desired duration.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Cell Line: MDA-MB-231

-

Treatment: this compound (500 nM for Bcl-2 and PARP; 1 µM for 24 hours for p-c-Jun and c-Fos).

-

Protocol:

-

Treat MDA-MB-231 cells with this compound or DMSO for the specified time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Bcl-2, PARP, phosphorylated-c-Jun, c-Fos, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal using an imaging system and quantify the band intensities.

-

Visualizations

Signaling Pathway of this compound Induced Apoptosis

References

- 1. mdpi.com [mdpi.com]

- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of GM-90257 in Activating the JNK/AP-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM-90257, a novel small-molecule inhibitor, has been identified as a potent inducer of the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a microtubule acetylation inhibitor in triple-negative breast cancer (TNBC) cells. Through the compilation of quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling cascade, this document serves as a comprehensive resource for researchers in oncology and cell signaling. The findings indicate that by inhibiting microtubule acetylation, this compound triggers a signaling cascade involving JNK phosphorylation, subsequent activation of the AP-1 transcription factor, and ultimately, apoptosis and mitotic arrest in cancer cells.

Introduction

This compound is a small-molecule compound that functions as a microtubule acetylation inhibitor.[1][2] It acts by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1][2] This inhibition of microtubule acetylation has been shown to have significant anti-cancer effects, particularly in triple-negative breast cancer (TNBC), a highly aggressive and metastatic subtype.[3][4] The anti-cancer activity of this compound is mediated through the activation of the JNK/AP-1 signaling pathway, leading to cancer cell death and mitotic arrest.[3][4] This guide will explore the molecular mechanisms and experimental evidence supporting the activation of this pathway by this compound.

The JNK/AP-1 Signaling Pathway Activated by this compound

This compound initiates a signaling cascade that culminates in the activation of the AP-1 transcription factor. This process begins with the inhibition of microtubule acetylation, which leads to the activation of JNK.[3] Activated JNK then phosphorylates its downstream target, c-Jun.[2][3] This phosphorylation event, in conjunction with an increase in c-Fos protein levels, promotes the formation of the AP-1 transcription factor complex.[2][3] AP-1, in turn, mediates the expression of genes involved in apoptosis and cell cycle arrest, leading to a reduction in the anti-apoptotic protein Bcl2.[2][3]

Quantitative Data on JNK/AP-1 Pathway Activation

The effects of this compound on the JNK/AP-1 pathway have been quantified through various in vitro and in vivo experiments. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on JNK/AP-1 Pathway Components in MDA-MB-231 Cells

| Treatment | Target Protein | Effect | Fold Change (vs. Control) | Time Point | Reference |

| 1 µM this compound | p-JNK | Increased phosphorylation | Approx. 2.5-fold | 1 hour | [3] |

| 1 µM this compound | p-c-Jun | Increased phosphorylation | Approx. 3-fold | 24 hours | [2][3] |

| 1 µM this compound | c-Fos | Increased protein level | Approx. 2-fold | 24 hours | [2][3] |

| 1 µM this compound | Bcl2 | Decreased protein level | Approx. 0.5-fold | 24 hours | [2][3] |

Table 2: Dose-Dependent Effects of this compound on Cell Viability and Protein Expression in MDA-MB-231 Cells

| This compound Conc. | Anchorage-Independent Growth | Cyclin B1 Protein Level | Reference |

| 500 nM | Significant reduction in colony formation | Increased | [2][5] |

| 1000 nM | Further reduction in colony formation | Saturated | [2][5] |

Table 3: In Vivo Effects of this compound in a TNBC Xenograft Model

| Treatment | Parameter | Result | Reference |

| 25 mg/kg this compound (i.p.) | Tumor Growth | Significantly inhibited | [2] |

| 25 mg/kg this compound (i.p.) | p-c-Jun Expression (in tumor tissue) | Markedly increased | [3] |

| 25 mg/kg this compound (i.p.) | c-Fos Expression (in tumor tissue) | Markedly increased | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and this compound Treatment

The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in DMEM High Glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1] For experimental treatments, this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 µM).[3] Control cells are treated with an equivalent volume of DMSO.

Western Blotting for JNK/AP-1 Pathway Proteins

-

Cell Lysis : Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification : Protein concentration is determined using a BCA protein assay kit.

-

Sample Preparation : An equal amount of protein for each sample is mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.[6]

-

SDS-PAGE : Proteins are separated by size on a polyacrylamide gel.

-

Protein Transfer : Proteins are transferred from the gel to a PVDF membrane.[6]

-

Blocking : The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[6]

-

Antibody Incubation : The membrane is incubated with primary antibodies against p-JNK, JNK, p-c-Jun, c-Jun, c-Fos, and Bcl2 overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Band intensities are quantified using densitometry software.

RNA-Sequencing (RNA-seq) Analysis

-

RNA Extraction : Total RNA is extracted from this compound-treated and control MDA-MB-231 cells using TRIzol reagent.[3]

-

Library Preparation : RNA quality is assessed, and cDNA libraries are prepared using a TruSeq Stranded mRNA Prep kit.[3]

-

Sequencing : The libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis : Raw sequencing reads are processed and aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.[3]

Anchorage-Independent Growth Assay

-

Base Layer : A base layer of 0.7% agar in complete medium is prepared in 6-well plates.[7]

-

Cell Layer : MDA-MB-231 cells are suspended in 0.35% agar in complete medium containing various concentrations of this compound (e.g., 500 nM, 1000 nM) and layered on top of the base agar.[5]

-

Incubation : Plates are incubated for 2-3 weeks at 37°C in a 5% CO2 incubator.[5]

-

Colony Staining and Counting : Colonies are stained with crystal violet and counted using imaging software.[5]

In Vivo TNBC Xenograft Model

-

Cell Implantation : MDA-MB-231 cells are suspended in Matrigel and injected into the mammary fat pad of female immunodeficient mice (e.g., NOD/SCID).[8][9]

-

Tumor Growth : Tumors are allowed to grow to a palpable size.

-

Treatment : Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 25 mg/kg).[2]

-

Monitoring : Tumor volume and mouse body weight are monitored regularly.

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry or western blotting to analyze the expression of target proteins like p-c-Jun and c-Fos.[3]

Logical Relationship of this compound's Mechanism of Action

The anti-cancer activity of this compound is a result of a series of interconnected molecular events, beginning with its primary target and culminating in apoptosis.

Conclusion

This compound represents a promising therapeutic agent for triple-negative breast cancer by targeting microtubule acetylation and activating the JNK/AP-1 signaling pathway. The data presented in this guide demonstrate a clear mechanism of action, from the initial molecular interaction to the resulting cellular outcomes of apoptosis and mitotic arrest. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and other compounds that modulate this critical signaling pathway.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. old-molcells.inforang.com [old-molcells.inforang.com]

- 4. researchgate.net [researchgate.net]

- 5. scholar.gist.ac.kr [scholar.gist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Cancer Properties of GM-90257: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-cancer properties of GM-90257, a novel small-molecule inhibitor targeting microtubule acetylation. The document outlines the compound's mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays.

Core Concept: Mechanism of Action

This compound is a microtubule acetylation inhibitor that demonstrates significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC).[1][2] Its primary mechanism involves the direct binding to α-tubulin, which sterically hinders the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate on the K40 residue of α-tubulin.[1][3] This inhibition of microtubule acetylation disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3][4]

The apoptotic signaling cascade initiated by this compound is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3][5] Activation of JNK leads to the phosphorylation of c-Jun and increased expression of c-Fos, which together form the activator protein-1 (AP-1) transcription factor.[5][6][7] AP-1 then transcriptionally downregulates the anti-apoptotic protein Bcl-2 and promotes the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect |

| MDA-MB-231 (TNBC) | Colony Formation | 500-1000 nM | Significant reduction in colony formation in a concentration-dependent manner.[1][3] |

| MDA-MB-231 (TNBC) | Apoptosis | 500 nM | Increased apoptosis.[3] |

| MDA-MB-231 (TNBC) | JNK Activation | 1 µM (24h) | Induction of TNBC cell death through JNK activation.[3] |

| MDA-MB-231 (TNBC) | Western Blot | 1 µM (24h) | Increased phosphorylation of c-Jun and ATF2, increased c-Fos protein levels, and decreased Bcl-2 expression.[1] |

| MDA-MB-231 (TNBC) | Western Blot | 500 nM | Downregulation of Bcl-2 and activation of PARP cleavage.[1] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Dosage and Administration | Treatment Duration | Outcome |

| NOD/SCID mice with MDA-MB-231 xenografts | 25 mg/kg, intraperitoneal injection, every 2 days | 15 days | Significant inhibition of tumor growth.[1][3] |

| NOD/SCID mice with MDA-MB-231 xenografts | 25 mg/kg, intraperitoneal injection, every 2 days | Not Specified | Markedly decreased expression levels of acetyl-α-tubulin and Ki67 in tumor tissues.[1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anti-cancer properties of this compound.

Cell Culture

-

Cell Lines: MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines can be used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels and phosphorylation states.

-

Cell Lysis:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., acetyl-α-tubulin, JNK, phospho-JNK, c-Jun, phospho-c-Jun, c-Fos, Bcl-2, PARP, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells.

-

Cell Seeding:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

-

Treatment:

-

Allow cells to attach overnight, then treat with various concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the drug every 2-3 days.

-

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Treat cells with this compound for the desired time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

In Vivo Xenograft Model

This animal model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Use immunodeficient mice, such as NOD/SCID or BALB/c nude mice.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection on a defined schedule (e.g., every other day).

-

-

Tumor Growth Monitoring:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for markers like Ki-67 and acetyl-α-tubulin.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Investigating this compound

Caption: General experimental workflow for anti-cancer drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of GM-90257: A Technical Guide to its Function and Mechanism

For Immediate Release

This technical guide provides an in-depth overview of the early-stage research on GM-90257, a novel small-molecule inhibitor of microtubule acetylation. Tailored for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its cellular signaling pathways.

Core Mechanism of Action: Targeting Microtubule Acetylation

This compound functions as a potent inhibitor of microtubule acetylation.[1][2] It achieves this by directly binding to α-tubulin, which sterically hinders the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate, the K40 residue of α-tubulin.[1][3] This disruption of microtubule acetylation has been shown to induce apoptosis (programmed cell death), making this compound a promising candidate for anticancer therapies, particularly for triple-negative breast cancer (TNBC), a highly aggressive and heterogeneous form of breast cancer.[1][4][5]

The antitumor effects of this compound are mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] Activation of JNK leads to an increase in c-Jun phosphorylation and c-Fos protein levels, subsequently activating the activator protein-1 (AP-1) transcription factor.[5] This signaling cascade results in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of Poly (ADP-ribose) polymerase (PARP), ultimately leading to cancer cell death and mitotic arrest.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage studies on this compound.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Activity | |||

| Colony Formation Inhibition | 500-1000 nM | MDA-MB-231 | [1] |

| JNK Activation | 1 µM (24 h) | MDA-MB-231 | [1] |

| In Vivo Activity | |||

| Tumor Growth Inhibition | 25 mg/kg (i.p., 15 days) | NOD/SCID mice xenograft | [1] |

| Tumor Growth and Metastasis Inhibition | 25 mg/kg (i.p., every 2 days) | NOD/SCID mice xenograft | [1] |

| Physicochemical Properties | |||

| Molecular Weight | 342.4 Da | [6] | |

| Binding Affinity (qualitative) | Lower than GM-90568 and GM-90631 | [3] |

Visualizing the Molecular Pathway and Experimental Workflow

To elucidate the complex biological processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound.

Anchorage-Independent Growth Assay

This assay assesses the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignancy.

-

Cell Seeding: MDA-MB-231 cells are suspended in a top layer of 0.7% agar in complete medium containing various concentrations of this compound (e.g., 500 nM, 1000 nM) or DMSO as a vehicle control. This cell suspension is then plated on top of a bottom layer of 1% agar in complete medium in 6-well plates.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 2-3 weeks to allow for colony formation.

-

Staining and Quantification: Colonies are stained with a solution of 0.005% crystal violet in methanol. The number and size of colonies are then quantified using an imaging system and analysis software. A significant reduction in colony formation in this compound-treated wells compared to the control indicates an inhibitory effect on cancer cell proliferation.[6]

Immunofluorescence Staining for Acetylated α-tubulin

This method is used to visualize the effect of this compound on microtubule acetylation within cells.

-

Cell Culture and Treatment: MDA-MB-231 cells are grown on glass coverslips and treated with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.[3]

-

Blocking and Antibody Staining: Non-specific binding is blocked with a solution such as 1% bovine serum albumin in PBS. The cells are then incubated with a primary antibody specific for acetyl-α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence microscope. A decrease in the fluorescence signal corresponding to acetyl-α-tubulin in this compound-treated cells indicates successful inhibition of microtubule acetylation.

Western Blot Analysis for Signaling Proteins

This technique is employed to detect changes in the expression and activation of key proteins in the this compound signaling pathway.

-

Cell Lysis and Protein Quantification: MDA-MB-231 cells are treated with this compound or DMSO. After treatment, cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation and Detection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-JNK, c-Jun, c-Fos, Bcl-2, cleaved PARP, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Changes in the band intensity indicate the effect of this compound on the expression and activation of the target proteins.[6]

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation: MDA-MB-231 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 25 mg/kg) and schedule (e.g., daily for 15 days or every other day).[1] The control group receives vehicle injections.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Immunohistochemistry: Tumor tissues can be fixed, sectioned, and stained with antibodies against markers of proliferation (e.g., Ki67) and microtubule acetylation to further assess the in vivo mechanism of action.[1] A significant reduction in tumor growth in the this compound-treated group compared to the control group demonstrates in vivo anti-cancer activity.

Conclusion and Future Directions

Early-stage research on this compound has established its role as a microtubule acetylation inhibitor with promising anti-cancer activity, particularly in TNBC models. The elucidated mechanism involving the JNK/AP-1 signaling pathway provides a solid foundation for further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, optimization of the chemical structure to improve efficacy and reduce potential off-target effects, and exploration of its therapeutic potential in a broader range of cancer types characterized by high levels of microtubule acetylation. As a research compound, this compound is not intended for patient use.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]

- 5. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: GM-90257 and its Role in Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM-90257 is a novel small-molecule inhibitor that has demonstrated potent anti-cancer activity, particularly against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in inducing mitotic arrest. The document details the signaling pathways involved, presents quantitative data from key in vitro and in vivo studies, and provides detailed experimental protocols for the methodologies cited. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic strategy for TNBC is the targeting of microtubule dynamics, which are essential for cell division. Microtubule acetylation is a post-translational modification that has been identified as a potential marker for the highly aggressive nature of TNBC. This compound has emerged as a specific inhibitor of microtubule acetylation, inducing cell death and mitotic arrest in TNBC cells. This guide will delve into the technical details of this compound's function and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of Microtubule Acetylation and Activation of JNK/AP-1 Signaling

This compound exerts its anti-cancer effects through a precise molecular mechanism that begins with the inhibition of microtubule acetylation and culminates in apoptosis.

2.1. Direct Interaction with α-Tubulin

This compound directly binds to α-tubulin, a key component of microtubules. This binding physically obstructs the recruitment of α-tubulin acetyltransferase 1 (αTAT1), the primary enzyme responsible for the acetylation of the K40 residue in α-tubulin. By preventing this interaction, this compound effectively reduces the levels of acetylated α-tubulin in the cell.

2.2. Activation of the JNK/AP-1 Signaling Pathway

The inhibition of microtubule acetylation by this compound triggers a downstream signaling cascade that is central to its anti-tumor activity: the c-Jun N-terminal kinase (JNK) pathway. This leads to:

-

JNK Activation: A reduction in microtubule acetylation leads to the activation of JNK.

-

c-Jun Phosphorylation and c-Fos Upregulation: Activated JNK phosphorylates its downstream target, the transcription factor c-Jun. Concurrently, the protein levels of another transcription factor, c-Fos, are increased.

-

AP-1 Transcription Factor Activation: Phosphorylated c-Jun and c-Fos form the activator protein-1 (AP-1) transcription factor complex.

-

Induction of Mitotic Arrest and Apoptosis: The activated AP-1 complex translocates to the nucleus and modulates the expression of genes involved in cell cycle regulation and apoptosis. This ultimately leads to an arrest in the G2/M phase of the cell cycle and programmed cell death. A key downstream effect of this pathway is the downregulation of the anti-apoptotic protein Bcl-2.

Quantitative Data

The efficacy of this compound has been quantified in several key pre-clinical experiments.

3.1. In Vitro Studies

| Assay | Cell Line | Concentration of this compound | Observed Effect |

| Anchorage-Independent Growth | MDA-MB-231 | 500 nM and 1000 nM | Significantly reduced colony formation in a concentration-dependent manner.[1] |

| Western Blot (Microtubule Acetylation) | MDA-MB-231 | 500 nM | Reduction in acetyl-α-tubulin levels.[1] |

| Western Blot (JNK Pathway) | MDA-MB-231 | 1 µM | Increased phosphorylation of c-Jun and increased c-Fos protein levels. |

3.2. In Vivo Xenograft Study

A study using MDA-MB-231 human breast cancer xenografts in NOD/SCID mice demonstrated the in vivo efficacy of this compound.

| Parameter | Control Group (DMSO) | This compound (25 mg/kg) |

| Tumor Volume (Day 15) | ~1200 mm³ | ~400 mm³ |

| Harvested Tumor Weight | ~0.75 g | ~0.25 g |

Mice were administered with the respective treatments intraperitoneally every 2 days for 15 days.[2] A dose of 50 mg/kg resulted in a mortality rate of almost 50% in mice when maintained for 2 weeks.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. Western Blot Analysis of JNK Pathway Activation

This protocol is for the detection of total and phosphorylated JNK and c-Jun in cell lysates.

-

Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells and allow them to reach 70-80% confluency.

-

Treat cells with this compound at desired concentrations (e.g., 1 µM) or vehicle control (DMSO) for the specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation:

-

Normalize protein concentrations with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

4.2. Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cells to grow in an environment without a solid substrate, a hallmark of transformed cells.

-

Preparation of Agar Layers:

-

Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% sterile agar (in water, autoclaved, and cooled to 42°C) and 2x complete growth medium. Dispense 2 ml per well into 6-well plates and allow to solidify at room temperature.

-

Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension of MDA-MB-231 cells. Mix equal volumes of 0.6% sterile agar (cooled to 42°C) and a cell suspension in 2x complete growth medium containing the desired concentrations of this compound (e.g., 500 nM, 1000 nM) or vehicle control. The final cell density should be approximately 5,000 cells/ml.

-

-

Plating and Incubation:

-

Carefully layer 1 ml of the top agar/cell mixture onto the solidified bottom layer.

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.

-

Add 100 µl of complete growth medium to each well twice a week to prevent drying.

-

-

Colony Staining and Quantification:

-

After the incubation period, stain the colonies by adding 200 µl of 0.05% Crystal Violet or Nitro Blue Tetrazolium solution to each well and incubate overnight.

-

Capture images of the wells and count the number of colonies using an imaging system and software (e.g., ImageJ).

-

4.3. Immunofluorescence Staining for Microtubule Acetylation

This protocol allows for the visualization of acetylated microtubules within cells.

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with this compound (e.g., 500 nM) or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against acetyl-α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

4.4. In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.

-

Cell Preparation:

-

Harvest MDA-MB-231 cells during the exponential growth phase.

-

Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/ml.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µl of the cell suspension into the flank of 6-8 week old female NOD/SCID mice.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 mg/kg, dissolved in a suitable vehicle like DMSO/corn oil) or vehicle control via intraperitoneal injection every two days.

-

-

Data Collection and Analysis:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., 15 days), euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Signaling Pathways and Experimental Workflows

5.1. This compound Signaling Pathway

Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.

5.2. Western Blot Experimental Workflow

Caption: A streamlined workflow for Western blot analysis.

5.3. In Vivo Xenograft Study Workflow

Caption: Workflow for the in vivo xenograft study of this compound.

Conclusion

This compound represents a promising therapeutic candidate for triple-negative breast cancer by specifically targeting microtubule acetylation, a key feature of this aggressive cancer subtype. Its mechanism of action, involving the activation of the JNK/AP-1 signaling pathway to induce mitotic arrest and apoptosis, provides a clear rationale for its anti-tumor effects. The quantitative data from both in vitro and in vivo studies underscore its potency. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its clinical utility and to explore its efficacy in other cancer types characterized by aberrant microtubule acetylation.

References

An In-depth Technical Guide to the Chemical Synthesis of GM-90257

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of GM-90257, a potent microtubule acetylation inhibitor with demonstrated anti-cancer activity, particularly against triple-negative breast cancer.[1] This document outlines a plausible two-step synthetic pathway, detailing the necessary reagents, reaction conditions, and purification methods. Furthermore, it includes a summary of the known biological activity of this compound, including its mechanism of action and downstream signaling effects. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a small molecule that has garnered significant interest in the field of oncology. It functions by directly binding to α-tubulin, thereby preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue.[1] This inhibition of microtubule acetylation leads to apoptosis and has shown efficacy in preclinical models of breast cancer.[1] The synthesis of this compound can be achieved through a straightforward two-step process, commencing with commercially available starting materials. This guide provides a detailed protocol for its laboratory-scale synthesis.

Chemical Synthesis of this compound

The synthesis of this compound proceeds via a two-step reaction sequence:

-

Step 1: Bromination of 1-(4-(trifluoromethyl)phenyl)ethan-1-one.

-

Step 2: Hantzsch Thiazole Synthesis.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

This procedure outlines the α-bromination of a ketone.

-

Materials:

-

1-(4-(trifluoromethyl)phenyl)ethan-1-one

-

Bromine

-

Acetic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 1-(4-(trifluoromethyl)phenyl)ethan-1-one in acetic acid, add bromine dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred overnight.

-

After cooling to room temperature, the mixture is carefully poured into ice water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (2-amino-N-(4-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)thiazole)

This step involves the Hantzsch thiazole synthesis.

-

Materials:

-

2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

-

1-(4-methoxyphenyl)thiourea

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A mixture of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one and 1-(4-methoxyphenyl)thiourea is dissolved in ethanol.

-

The reaction mixture is heated to reflux and stirred for 20 hours.[1]

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Quantitative Data

| Step | Reactants | Product | Solvent | Reaction Time | Yield (%) | Purity (%) |

| 1 | 1-(4-(trifluoromethyl)phenyl)ethan-1-one, Bromine | 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | Acetic Acid | Overnight | Not Reported | Not Reported |

| 2 | 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, 1-(4-methoxyphenyl)thiourea | This compound | Ethanol | 20 hours | Not Reported | >99% (Commercially available) |

Note: Specific yields and purity for the synthesis steps are not detailed in the available literature. The purity of commercially available this compound is typically high.

Biological Activity and Signaling Pathway

This compound is a microtubule acetylation inhibitor that directly binds to α-tubulin. This binding event sterically hinders the access of α-tubulin acetyltransferase 1 (αTAT1) to its substrate, lysine 40 (K40) of α-tubulin, thus inhibiting microtubule acetylation. The downstream consequences of this inhibition include the activation of the JNK/AP-1 signaling pathway, which ultimately leads to mitotic arrest and apoptosis in cancer cells.[1]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Conclusion

This technical guide provides a detailed framework for the chemical synthesis and understanding of the biological activity of this compound. The described two-step synthesis is a practical approach for obtaining this valuable compound for research purposes. The elucidation of its mechanism of action as a microtubule acetylation inhibitor and its impact on the JNK/AP-1 signaling pathway highlights its potential as a therapeutic agent in oncology. Further research is warranted to optimize the synthetic yields and to fully explore the therapeutic applications of this compound.

References

Methodological & Application

Application Notes and Protocols for GM-90257 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GM-90257 is a novel small molecule inhibitor that has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1] Its mechanism of action centers on the inhibition of microtubule acetylation, a post-translational modification that is increasingly recognized as a key regulator of cancer cell proliferation and survival.[1] this compound directly binds to α-tubulin, preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue. This leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions as a microtubule acetylation inhibitor. By binding to α-tubulin, it sterically hinders the access of αTAT1, thereby reducing the acetylation of α-tubulin at lysine 40. This disruption of microtubule dynamics triggers a signaling cascade that involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[1] Activated JNK phosphorylates c-Jun, which, along with increased levels of c-Fos, leads to the activation of the activator protein-1 (AP-1) transcription factor.[1] Consequently, this signaling axis promotes apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the activation of Poly (ADP-ribose) polymerase (PARP).[1]

Data Presentation

The following tables summarize the quantitative and qualitative effects of this compound in in vitro studies, primarily focusing on the MDA-MB-231 human breast cancer cell line.

| Assay | Cell Line | Concentration Range | Observed Effect | Reference |

| Cell Viability / Colony Formation | MDA-MB-231 | 500-1000 nM | Significant reduction in colony formation in a concentration-dependent manner. | [1] |

| Apoptosis | MDA-MB-231 | 500 nM | Increased apoptosis. | [1] |

| Microtubule Acetylation | MDA-MB-231 | 500 nM | Reduction of acetyl-α-tubulin levels. |

| Protein Target | Cell Line | This compound Concentration | Time Point | Effect | Detection Method | Reference |

| Phospho-JNK | MDA-MB-231 | 1 µM | 1 hour | Increased phosphorylation. | Western Blot | [1] |

| Bcl-2 | MDA-MB-231 | 500 nM | 24 hours | Downregulation of protein expression. | Western Blot | [1] |

| Cleaved PARP | MDA-MB-231 | 500 nM | Not Specified | Activation (increase in cleavage). | Western Blot | [1] |

| c-Jun Phosphorylation | MDA-MB-231 | 1 µM | Time-dependent increase | Increased phosphorylation. | Western Blot | [1] |

| c-Fos | MDA-MB-231 | 1 µM | Time-dependent increase | Increased protein levels. | Western Blot | [1] |

Note: Specific IC50 values for cell viability and precise fold changes for protein expression are not explicitly stated in the provided search results. The data presented is based on the observed effects at the specified concentrations.

Experimental Protocols

Cell Culture of MDA-MB-231 Cells

Materials:

-

MDA-MB-231 human breast cancer cell line

-

DMEM, high glucose

-